molecular formula C13H16BrNO3S B6710056 N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine

N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B6710056
M. Wt: 346.24 g/mol
InChI Key: LNKPZMXVKHWXHI-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine is a complex organic compound featuring a bicyclic structure.

Properties

IUPAC Name

N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c1-19(16,17)12-4-2-3-9(14)13(12)15-10-7-8-5-6-11(10)18-8/h2-4,8,10-11,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPZMXVKHWXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)NC2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting with the preparation of the bicyclic core. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-6-methylsulfonylphenyl)-7-oxabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern, which provides high selectivity for CXCR2 over other chemokine receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

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